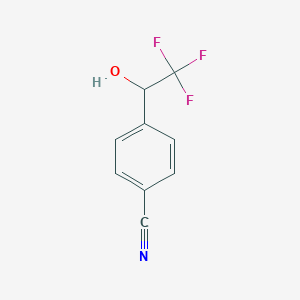

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, involves processes that aim for potent, selective, and active in vivo effects, with rapid systemic metabolism to minimize unwanted side effects (J. Li et al., 2008). Another synthesis pathway includes using 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries, highlighting its utility in enhancing cyclic stability and capacity retention (Wenna Huang et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile, closely related to the compound of interest, shows molecules linked through hydrogen bonds into sheets forming a dense two-dimensional network. The aromatic ring's slight deformation is attributed to the para-related electronegative groups (S. Boitsov et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of trifluoromethyl-4-vinyl-benzene, a molecule with a similar structure, in [3+2] cycloaddition reactions has been explored, showing that the CF3 group reduces activation energy, thus increasing the reaction yield. This suggests a potential reactivity pathway for similar compounds (M. El Idrissi et al., 2020).

Physical Properties Analysis

Studies have detailed the liquid-crystalline behavior of molecules with structures akin to 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile, revealing phases and smectic properties characterized by X-ray diffraction. This suggests the compound's potential in forming structured, phase-dependent materials (Meili Duan et al., 1999).

Chemical Properties Analysis

The compound and its derivatives have been explored for their potential in various chemical applications, including as potent antihyperglycemic agents in mice models. This demonstrates the chemical versatility and the potential pharmaceutical applications of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile and related compounds (K. Kees et al., 1996).

Wissenschaftliche Forschungsanwendungen

Synthesis of Diazo-Oxides and Related Compounds : It is used in the production of diazo-oxides and related compounds (Birchall et al., 1971).

High Voltage Lithium Ion Batteries : 4-(Trifluoromethyl)-benzonitrile (4-TB) enhances cyclic stability and capacity retention in high voltage lithium ion batteries by forming a protective film on the cathode (Huang et al., 2014).

Synthesis of Bicalutamide : 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, can be synthesized using an environmentally friendly method (Zhang Tong-bin, 2012).

Selective Androgen Receptor Modulators (SARMs) : The 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f shows promising profiles in SARM assessments and pharmacokinetics in various animals (Aikawa et al., 2017).

Probe in Ionic Liquids : Benzonitrile can be used as an infrared probe to study the local environment in ionic liquids, such as hydrogen bonding and electric fields (Zhang et al., 2013).

Blue Emitting Materials : Synthesized 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles are efficient blue emitting materials with specific absorption and emission bands (Ahipa et al., 2014).

Potassium-Channel Opener Synthesis : Utilized in the synthesis of a potassium-channel opener through an unsymmetrical Hantzsch reaction (Hopes et al., 2006).

Cancer Treatment : Certain derivatives show activity against colorectal and triple-negative breast cancer cells (Pilon et al., 2020).

Eigenschaften

IUPAC Name |

4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-4,8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOIQOPXFPGFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471322 | |

| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile | |

CAS RN |

107018-37-1 | |

| Record name | 4-(2,2,2-trifluoro-1-hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

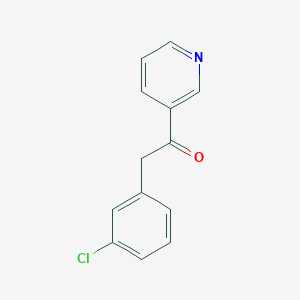

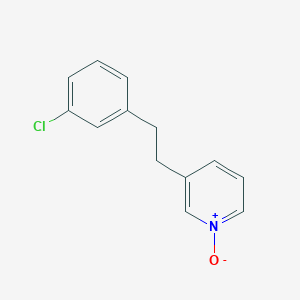

![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)